molecular formula C11H12O B8714166 Rac-3-ethyl-indan-1-one

Rac-3-ethyl-indan-1-one

Cat. No.: B8714166
M. Wt: 160.21 g/mol
InChI Key: KNUNPFLGVSVQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-3-ethyl-indan-1-one is an organic compound with the molecular formula C11H12O It belongs to the class of indanones, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Rac-3-ethyl-indan-1-one can be synthesized through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Rac-3-ethyl-indan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Rac-3-ethyl-indan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rac-3-ethyl-indan-1-one involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    1-Indanone: Similar in structure but lacks the ethyl group.

    2-Ethylindan-1-one: Similar but with the ethyl group in a different position.

    Indane-1,3-dione: A related compound with different functional groups.

Uniqueness: Rac-3-ethyl-indan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-ethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O/c1-2-8-7-11(12)10-6-4-3-5-9(8)10/h3-6,8H,2,7H2,1H3

InChI Key

KNUNPFLGVSVQQF-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)C2=CC=CC=C12

Origin of Product

United States

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